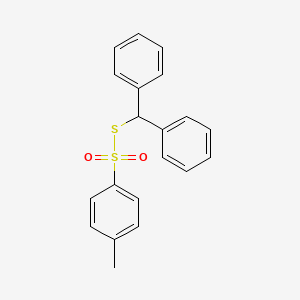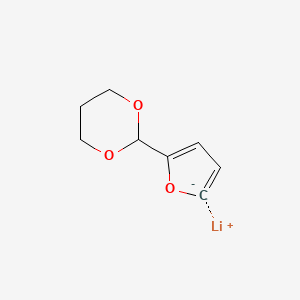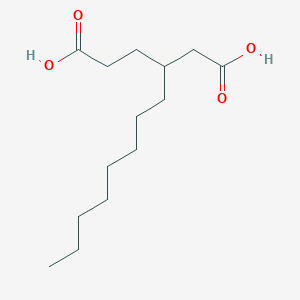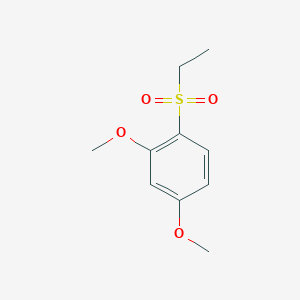
1-(Ethanesulfonyl)-2,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethanesulfonyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of an ethanesulfonyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Métodos De Preparación
The synthesis of 1-(Ethanesulfonyl)-2,4-dimethoxybenzene typically involves the sulfonylation of 2,4-dimethoxybenzene. One common method is the reaction of 2,4-dimethoxybenzene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(Ethanesulfonyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Ethanesulfonyl)-2,4-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Ethanesulfonyl)-2,4-dimethoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various biological effects. The methoxy groups on the benzene ring may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-(Ethanesulfonyl)-2,4-dimethoxybenzene can be compared with other similar compounds such as:
1-(Ethanesulfonyl)-4-methoxybenzene: This compound has only one methoxy group, which may result in different chemical reactivity and biological activity.
1-(Methanesulfonyl)-2,4-dimethoxybenzene: The presence of a methanesulfonyl group instead of an ethanesulfonyl group can affect the compound’s properties and applications.
2,4-Dimethoxybenzenesulfonic acid: This compound has a sulfonic acid group, which significantly alters its solubility and reactivity compared to the sulfonyl derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and sulfonyl groups, which provide a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
85477-05-0 |
|---|---|
Fórmula molecular |
C10H14O4S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H14O4S/c1-4-15(11,12)10-6-5-8(13-2)7-9(10)14-3/h5-7H,4H2,1-3H3 |
Clave InChI |
PFBSCLHGHNWJNW-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
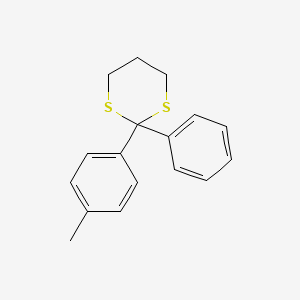
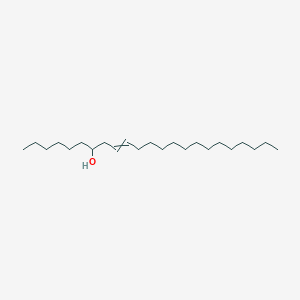
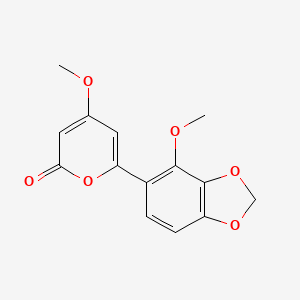



![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
